molecular formula C22H17NO5 B2925913 3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 722467-69-8

3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2925913
CAS No.: 722467-69-8
M. Wt: 375.38
InChI Key: KMYUIROGSMBLNN-UHFFFAOYSA-N
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Description

The compound 3-(2-carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid features a cyclopenta[b]quinoline core substituted at position 3 with a 2-carboxymethoxy-benzylidene group and a carboxylic acid moiety at position 7. This scaffold is derived from structural optimizations of quinoline derivatives, particularly those targeting biological pathways such as STAT3 inhibition .

Properties

IUPAC Name

3-[[2-(carboxymethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-19(25)12-28-18-8-4-1-5-13(18)11-14-9-10-16-20(22(26)27)15-6-2-3-7-17(15)23-21(14)16/h1-8,11H,9-10,12H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYUIROGSMBLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4OCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117549
Record name 3-[[2-(Carboxymethoxy)phenyl]methylene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722467-69-8
Record name 3-[[2-(Carboxymethoxy)phenyl]methylene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722467-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-(Carboxymethoxy)phenyl]methylene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxymethoxybenzaldehyde with cyclopenta[b]quinoline derivatives under acidic or basic conditions. The reaction is often catalyzed by transition metals or other catalysts to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit protein kinases or modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility
ST3ND-25 4-Hydroxybenzylidene ~350 (estimated) 81–83 Low (aqueous)
Target compound 2-Carboxymethoxy ~420 (estimated) Undetermined Moderate (ester)
7,7′-(Ethane-1,2-diyl)bis derivative Dimeric bridge 452.51 >240 (decomp.) Very low
4-Chloro analog 4-Chloro ~365 (estimated) Undetermined Low

Structure-Activity Relationship (SAR) Insights

  • The phenolic hydroxyl group in ST3ND-25 is critical for STAT3 binding, contributing ~30% of total interaction energy .
  • Carboxymethoxy substitution may enhance solubility but requires metabolic activation (ester hydrolysis) to regain binding efficiency.
  • Bulky substituents (e.g., dimeric bridges) reduce solubility and membrane permeability, limiting in vivo efficacy .

Biological Activity

3-(2-Carboxymethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The structural features of this compound include:

  • A cyclopentane ring fused with a quinoline moiety.
  • Carboxymethoxy and benzylidene functional groups that enhance its biological activity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit notable anticancer properties. For example:

  • In vitro studies have shown that related quinoline derivatives possess significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Selectivity Index (SI) : In one study, a related compound demonstrated an SI of 79.5, indicating a high selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .
CompoundCell LineIC50 (μM)Selectivity Index
2eMV-4-110.1279.5
2qMV-4-110.24Not reported

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties:

  • Studies have reported that compounds with similar structures exhibit antibacterial and antifungal activities. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound may interfere with protein kinase activity, which is crucial in cell signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that quinoline derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

  • Study on Antileukemia Activity : A derivative demonstrated effective cytotoxicity against leukemia cell lines with an IC50 value significantly lower than that for normal cells, highlighting its potential as a targeted therapy .
  • Antioxidant Activity Evaluation : Research indicated that certain derivatives could inhibit oxidative stress markers in vitro, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

The compound can be synthesized via Pfitzinger condensation, a method validated for analogous cyclopentaquinoline derivatives. Key steps include:

  • Reacting bis-isatine derivatives with cyclanones in a KOH/ethanol solution under reflux .
  • Monitoring temperature (typically 80–100°C), reaction time (24–48 hours), and base concentration (e.g., 10% KOH) to optimize yield.
  • Purification via recrystallization from DMSO/water mixtures, given the compound’s low solubility in common organic solvents .

Table 1: Synthesis Parameters for Analogous Compounds

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps reduce side products
Reaction Time24–48 hoursProlonged time improves cyclization
Solvent SystemEthanol/KOHEnsures solubility of intermediates
Purification MethodDMSO/water recrystallizationMitigates solubility challenges

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify aromatic protons (δ 7.2–8.5 ppm) and cyclopentane ring signals (δ 2.1–2.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 317.3380) .
  • FTIR : Confirms carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functional groups .

Q. How can researchers address the low solubility of this compound in organic solvents?

Low solubility (common in cyclopentaquinolines) can be mitigated by:

  • Using polar aprotic solvents (e.g., DMSO, DMF) for reactions .
  • Derivatization (e.g., esterification of the carboxylic acid group) to enhance solubility .
  • Sonication or heating (≤100°C) to improve dissolution during characterization .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and MS data (e.g., unexpected splitting or missing peaks) require:

  • X-ray crystallography : Definitive structural assignment via single-crystal analysis using programs like SHELXL .
  • Dynamic NMR experiments : To detect conformational flexibility (e.g., hindered rotation of the benzylidene group) .
  • Computational validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How can computational modeling predict the electrochemical and optical properties of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., cyclopentaquinoline derivatives show HOMO at −5.3 eV) .
  • TD-DFT : Simulates UV-Vis spectra (e.g., absorption at 350–400 nm) to correlate with experimental data .
  • Software : ORCA or Gaussian for modeling; ORTEP-3 for visualizing crystallographic data .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include:

  • Polymorphism : Multiple crystal forms due to flexible cyclopentane rings. Mitigated by slow evaporation from DMSO/acetone mixtures .
  • Twinned crystals : Resolved using SHELXD for structure solution and OLEX2 for refinement .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) improves accuracy for low-symmetry space groups .

Methodological Considerations

Q. How does the carboxymethoxy-benzylidene substituent influence biological activity?

While direct data is limited, analogous compounds show:

  • Enhanced DNA intercalation due to planar quinoline-acridine hybrids .
  • pH-dependent solubility from the carboxylic acid group, critical for in vitro assays .
  • Experimental design : Use fluorescence quenching assays to study DNA binding (λ_ex = 350 nm, λ_em = 450 nm) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light .
  • Safety : Refer to SDS for PPE requirements (e.g., nitrile gloves, eye protection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.